molecular formula C13H14ClN B8389033 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline

8-Chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline

Cat. No. B8389033
M. Wt: 219.71 g/mol
InChI Key: LWBUFVBZEQZNDP-UHFFFAOYSA-N
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Patent
US04732979

Procedure details

147 g (1.94 mol) of lithium aluminum hydride were suspended in 4 l of tetrahydrofuran under argon, 454 g (1.94 mol) of 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one were slowly added thereto and the mixture was boiled under reflux for 2.5 hours. The mixture was then cooled, 470 ml of 18 percent sodium hydroxide solution were added thereto, the resulting mixture was stirred at room temperature for 30 minutes, filtered and the filter residue was washed with tetrahydrofuran. Upon evaporation of the filtrate there was obtained 8-chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline as a yellow oil.
Quantity
147 g
Type
reactant
Reaction Step One
Name
8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one
Quantity
454 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:22]=[CH:21][C:11]2[C:12]3[CH2:13][CH2:14][C:15](=O)[NH:16][C:17]=3[CH2:18][CH2:19][C:10]=2[CH:9]=1.[OH-].[Na+]>O1CCCC1>[Cl:7][C:8]1[CH:22]=[CH:21][C:11]2[C:12]3[CH2:13][CH2:14][CH2:15][NH:16][C:17]=3[CH2:18][CH2:19][C:10]=2[CH:9]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
147 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one
Quantity
454 g
Type
reactant
Smiles
ClC1=CC2=C(C=3CCC(NC3CC2)=O)C=C1
Step Three
Name
Quantity
470 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter residue was washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
Upon evaporation of the filtrate there

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC2=C(C=3CCCNC3CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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